molecular formula C13H13N5O2S B323343 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile

2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile

Cat. No. B323343
M. Wt: 303.34 g/mol
InChI Key: WYXJIZQQZBKFTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(1-pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile is a sulfonamide.

Scientific Research Applications

  • Structural and Chemical Properties : Karlsen et al. (2002) studied the structural properties of compounds related to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile, focusing on the barriers to rotation around certain chemical bonds. They used dynamic NMR spectroscopy and X-ray crystal structures to understand these properties, which are crucial in organic synthesis and materials science (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

  • Heterocyclic Compound Synthesis : Fomum and Ifeadike (1985) demonstrated the synthesis of heterocyclic compounds using related chemicals. They showed that 2-hydrazinopyridine reacts with certain nitriles to yield compounds with potential pharmacological properties, highlighting the versatility of these chemicals in drug development (Fomum & Ifeadike, 1985).

  • Phosphodiesterase-Inhibitory Effects : Szilagyi et al. (2004) investigated the effects of molecules structurally similar to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile on isolated hearts and phosphodiesterase enzymes. This research is significant for understanding the cardiovascular effects of such compounds (Szilagyi, Pollesello, Levijoki, Kaheinen, Haikala, Edes, & Papp, 2004).

  • Intermolecular Interactions in Crystal Structures : Bustos, Alvarez‐Thon, and Baggio (2015) focused on the crystal structure of compounds similar to 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile, analyzing intermolecular interactions. Such studies are crucial in materials science for designing new materials with specific properties (Bustos, Alvarez‐Thon, & Baggio, 2015).

  • Synthesis of Aminopyridines : Teague (2008) explored the synthesis of 2-aminopyridines, which are important in pharmaceutical chemistry. This research demonstrates the utility of compounds like 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile in creating pharmacologically active structures (Teague, 2008).

  • Biological Activity of Aza-heterocyclic Compounds : Hotsulia (2019) studied the synthesis and properties of aza-heterocyclic compounds, which are prominent in drug development. The findings suggest potential biological activities for compounds containing structures like 2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile (Hotsulia, 2019).

properties

Product Name

2-[[4-(1-Pyrrolidinylsulfonyl)phenyl]hydrazinylidene]propanedinitrile

Molecular Formula

C13H13N5O2S

Molecular Weight

303.34 g/mol

IUPAC Name

2-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]propanedinitrile

InChI

InChI=1S/C13H13N5O2S/c14-9-12(10-15)17-16-11-3-5-13(6-4-11)21(19,20)18-7-1-2-8-18/h3-6,16H,1-2,7-8H2

InChI Key

WYXJIZQQZBKFTN-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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